molecular formula C2H3ClLi2NO4P B1204728 Phosphoramidic acid, (chloroacetyl)-, dilithium salt CAS No. 61727-65-9

Phosphoramidic acid, (chloroacetyl)-, dilithium salt

Cat. No.: B1204728
CAS No.: 61727-65-9
M. Wt: 185.4 g/mol
InChI Key: BFELRQMPEATSRP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phosphoramidic acid, (chloroacetyl)-, dilithium salt typically involves the reaction of phosphoramidates with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Phosphoramidate+Chloroacetyl chlorideThis compound+HCl\text{Phosphoramidate} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Phosphoramidate+Chloroacetyl chloride→this compound+HCl

The reaction is usually conducted in an inert atmosphere to prevent any side reactions. Solvents such as dichloromethane or chloroform are commonly used, and the reaction temperature is maintained at a low level to control the rate of reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to ensure environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Phosphoramidic acid, (chloroacetyl)-, dilithium salt undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoramidic acid and chloroacetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines, alcohols, and thiols can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed:

    Substitution Reactions: Various substituted phosphoramidates.

    Hydrolysis: Phosphoramidic acid and chloroacetic acid.

    Oxidation and Reduction: Oxidized or reduced derivatives of this compound.

Scientific Research Applications

Phosphoramidic acid, (chloroacetyl)-, dilithium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe and for its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phosphoramidic acid, (chloroacetyl)-, dilithium salt involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the modification of protein function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Phosphoramidic acid, (chloroacetyl)-, dilithium salt can be compared with other similar compounds, such as:

    N-acetylphosphoramidate: Lacks the chloro group, leading to different reactivity and applications.

    N-bromoacetylphosphoramidate: Contains a bromo group instead of a chloro group, resulting in different chemical properties.

    N-chloroacetylphosphoramidothioate:

Uniqueness: this compound is unique due to its specific reactivity conferred by the chloroacetyl group. This makes it a valuable compound for targeted chemical modifications and for exploring new applications in various fields.

Properties

CAS No.

61727-65-9

Molecular Formula

C2H3ClLi2NO4P

Molecular Weight

185.4 g/mol

IUPAC Name

dilithium;2-chloro-N-phosphonatoacetamide

InChI

InChI=1S/C2H5ClNO4P.2Li/c3-1-2(5)4-9(6,7)8;;/h1H2,(H3,4,5,6,7,8);;/q;2*+1/p-2

InChI Key

BFELRQMPEATSRP-UHFFFAOYSA-L

SMILES

[Li+].[Li+].C(C(=O)NP(=O)([O-])[O-])Cl

Canonical SMILES

[Li+].[Li+].C(C(=O)NP(=O)([O-])[O-])Cl

Synonyms

N-chloroacetylphosphoramidate

Origin of Product

United States

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